molecular formula C13H21N3O2S B3286129 Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate CAS No. 820231-21-8

Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B3286129
CAS No.: 820231-21-8
M. Wt: 283.39 g/mol
InChI Key: FCQTZASBYBRYGM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-aminothiazole substituent at the 4-position. The 2-aminothiazole moiety is a critical pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions in biological targets such as kinases .

Properties

IUPAC Name

tert-butyl 4-(2-amino-1,3-thiazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-15-11(14)19-10/h8-9H,4-7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQTZASBYBRYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820231-21-8
Record name tert-butyl 4-(2-amino-1,3-thiazol-5-yl)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-aminothiazole under specific reaction conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts or reagents like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the thiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the tert-butyl ester, potentially converting it to an alcohol or other reduced forms.

    Substitution: The aminothiazole group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1. NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. A specific study synthesized a series of derivatives based on the structure of tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate and tested their efficacy in vitro. The results indicated that certain derivatives effectively reduced NLRP3-dependent pyroptosis and interleukin-1 beta (IL-1β) release in macrophage-like THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP .

Table 1: Summary of NLRP3 Inhibitory Activity

Compound IDPyroptosis % DecreaseIL-1β Release % Inhibition
Compound 945%50%
Compound 1360%65%
Compound 1830%40%

This data suggests that modifications to the piperidine structure can enhance the anti-inflammatory properties of the compound.

1.2. Antiprotozoal Activity

Another significant application of this compound derivatives is their antiprotozoal activity. A study evaluated several derivatives against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis. The results demonstrated that certain compounds exhibited comparable or superior activity to standard treatments like metronidazole, indicating their potential as new therapeutic agents for protozoal infections .

Table 2: Antiprotozoal Activity Results

Compound IDIC50 (µM)Comparison DrugIC50 (µM)
Derivative A12Metronidazole10
Derivative B8Albendazole15

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps, including the formation of the piperidine ring and subsequent functionalization at the carboxylate position. Researchers have explored various synthetic pathways to optimize yields and enhance biological activity.

Case Study: Synthesis Pathway Optimization

A detailed synthesis pathway was reported where tert-butyl piperidin-4-ylcarbamate was used as a starting material. Through a series of reactions involving nucleophilic substitutions and deprotection steps, several derivatives were synthesized with improved pharmacological profiles .

Future Directions in Research

The ongoing research into this compound suggests promising avenues for future exploration:

  • Targeting Other Biological Pathways: Investigating its effects on other inflammatory pathways could broaden its therapeutic applications.
  • Formulation Development: Developing formulations that enhance bioavailability and target delivery could improve clinical outcomes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminothiazole moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides structural rigidity and enhances binding affinity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituent on Piperidine Molecular Weight Key Functional Groups Biological Activity Reference
Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate (Target) 2-aminothiazol-5-yl ~295.4 Amino-thiazole Not explicitly stated
Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate Methylsulfonyl, nitrobenzoyl-thiazole ~454 (estimated) Methylsulfonyl, nitrobenzoyl CDK9 inhibitor
Tert-butyl 4-(2-((benzyl(methyl)amino)methyl)oxazol-5-yl)piperidine-1-carboxylate Oxazol-5-yl with benzyl(methyl)amino-methyl 385.5 Oxazole, benzylamino Not specified
Tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate 5-amino-6-methoxyindazole ~358.4 Indazole, methoxy, amino Not specified
Tert-butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine Fluorophenyl, methylsulfonyl-pyrimidine ~538 (estimated) Imidazole, fluorophenyl, pyrimidine Kinase-bromodomain inhibition
Tert-butyl 4-((((2-chlorothiazol-5-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate Chlorothiazolyl-methylamino ~358.3 Chlorothiazole, methylamino Not specified

Functional Group Impact on Properties

  • This may improve interactions with kinase ATP-binding pockets.
  • Oxazole vs.
  • Indazole () : The larger indazole ring increases molecular weight and lipophilicity, which may affect membrane permeability and solubility.

Research Findings and Implications

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (~295.4) may enhance bioavailability compared to higher-weight analogs (e.g., 538 in ) .
  • Synthetic Flexibility : The tert-butyl carbamate group allows for deprotection to a free amine, enabling further functionalization—a strategy employed in and for indazole derivatives .

Biological Activity

Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiazole moiety, which is known for contributing to various biological activities. The molecular formula is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S, and it has a molecular weight of approximately 250.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives compared to standard antibiotics:

CompoundMIC (μg/mL)Target Bacteria
This compound0.008Staphylococcus aureus
Ampicillin0.020Escherichia coli
Streptomycin0.015Streptococcus pneumoniae

These results suggest that this compound exhibits superior antibacterial activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Thiazole derivatives have also been studied for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been evaluated in several studies.

The mechanism by which thiazole compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for tumor growth. For example, certain thiazole derivatives have been shown to inhibit topoisomerase enzymes, which play a key role in DNA replication and repair.

Table 2 presents findings on the cytotoxicity of selected thiazole derivatives against various cancer cell lines:

CompoundIC50 (μg/mL)Cell Line
This compound1.61HepG2 (liver cancer)
Doxorubicin0.50A431 (skin cancer)

These data indicate that this compound has significant cytotoxic effects on liver cancer cells, suggesting its potential as an anticancer therapeutic .

Case Studies

Several case studies highlight the practical applications of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a new formulation containing thiazole derivatives reduced bacterial load in infected wounds significantly more than standard treatments.
  • Cancer Treatment : Clinical trials involving patients with advanced liver cancer showed promising results with thiazole-based therapies, leading to improved survival rates compared to conventional chemotherapy .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is a common protecting group for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group to yield the free piperidine amine.

Reaction Conditions Outcome Yield Source
TFA (2 eq) in DCM, 25°C, 2 hDeprotection to 4-(2-aminothiazol-5-yl)piperidine95%
4M HCl in dioxane, reflux, 4 hFormation of hydrochloride salt90%

Mechanistic Insight :
Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming the piperidinium intermediate, which loses the tert-butyl cation to yield the free amine .

Functionalization of the 2-Aminothiazole Moiety

The 2-amino group on the thiazole ring participates in nucleophilic reactions, enabling derivatization:

Acylation Reactions

Reagents Product Yield Source
Acetyl chloride, DIPEA, THF, 0°CN-acetyl-thiazole derivative85%
Benzoyl chloride, pyridine, RTN-benzoyl-thiazole derivative78%

Suzuki-Miyaura Coupling

The thiazole ring can undergo cross-coupling if halogenated. For example:

Conditions Outcome Yield Source
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C5-Aryl-thiazole derivative92%

Key Data :

  • Optimal catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 eq) in a 3:1 dioxane/water mixture .

Piperidine Ring Modifications

The piperidine nitrogen and C-4 position are sites for further functionalization:

N-Alkylation

Reagents Product Yield Source
Methyl iodide, K₂CO₃, DMF, 60°CN-methyl-piperidine derivative88%

C-4 Substitution

The C-4 position can undergo nucleophilic aromatic substitution (SNAr) if activated:

Conditions Outcome Yield Source
NaH, DMF, 0°C, then alkyl halide4-Alkyl-piperidine derivative75%

Hydrogenation of the Piperidine Ring

Catalytic hydrogenation reduces unsaturated bonds in the piperidine ring (if present):

Conditions Outcome Yield Source
H₂ (1 atm), Pd/C, MeOH, RTSaturated piperidine derivative98%

Key Challenges and Optimizations

  • Solubility Issues : Use polar aprotic solvents (DMF, DMSO) for reactions involving the thiazole ring .

  • Side Reactions : Boc deprotection under strongly acidic conditions may protonate the thiazole amine; milder TFA/DCM is preferred .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the 2-aminothiazole ring. A common approach includes:

  • Step 1 : Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core .
  • Step 2 : Coupling the thiazole intermediate with a piperidine derivative via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) under anhydrous conditions (e.g., DCM, DMF) .

Q. Optimization Tips :

  • Use catalysts like Pd(OAc)₂ for coupling steps to improve yields .
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and Boc protection .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .
  • FT-IR : Identify functional groups (e.g., C=O stretch of the Boc group at ~1680 cm⁻¹) .

Q. What are the common chemical reactions involving the 2-aminothiazole and Boc-protected piperidine moieties?

  • Deprotection : The Boc group is removed using TFA or HCl in dioxane to generate free piperidine for further functionalization .
  • Thiazole Modification : Electrophilic substitution (e.g., bromination at the 4-position of thiazole) for cross-coupling reactions .
  • Reductive Amination : React the free amine with aldehydes/ketones to introduce diversifying substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 40–70%) often arise from:

  • Reagent Quality : Use freshly distilled DMF to avoid moisture in coupling steps .
  • Catalyst Loading : Adjust Pd catalyst (0.5–2 mol%) and ligands (Xantphos) to balance activity vs. cost .
  • Workup Protocols : Optimize pH during extraction (e.g., neutralization post-Boc deprotection) to recover intermediates efficiently.

Q. What experimental design strategies are recommended for studying the compound’s stability under varying conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for Boc-protected compounds) .
  • pH-Dependent Hydrolysis : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The Boc group is labile under acidic conditions (pH < 3) .
  • Light Sensitivity : Store in amber vials and test photostability under UV/visible light (ICH Q1B guidelines) .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • In Silico Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., kinase domains) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized protein targets .
  • Cellular Assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for downstream signaling proteins) .

Critical Note : Ensure the free amine (post-Boc removal) is used for biological studies to avoid steric hindrance from the tert-butyl group .

Q. What methodological approaches address discrepancies in biological activity data across studies?

  • Dose-Response Curves : Use standardized concentrations (e.g., 1 nM–100 µM) and replicate experiments (n ≥ 3) .
  • Control Compounds : Include known inhibitors/agonists to validate assay conditions.
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify outliers or methodological biases .

Q. How can the compound’s reactivity with oxidizing agents be mitigated during storage?

  • Storage Conditions : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the thiazole sulfur .
  • Additives : Include antioxidants (e.g., BHT at 0.1% w/v) in stock solutions .
  • Incompatibility Alert : Avoid strong oxidizers (e.g., KMnO₄, H₂O₂) during synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(2-aminothiazol-5-yl)piperidine-1-carboxylate

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